BenchChemオンラインストアへようこそ!

3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

3-(3-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901031-18-3) is a heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline family. This compound features a tetracyclic core with a 3-bromophenyl substituent at the 3-position and a 4-fluorophenyl group at the 1-position of the pyrazole ring.

Molecular Formula C22H13BrFN3
Molecular Weight 418.269
CAS No. 901031-18-3
Cat. No. B2603420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901031-18-3
Molecular FormulaC22H13BrFN3
Molecular Weight418.269
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)Br
InChIInChI=1S/C22H13BrFN3/c23-15-5-3-4-14(12-15)21-19-13-25-20-7-2-1-6-18(20)22(19)27(26-21)17-10-8-16(24)9-11-17/h1-13H
InChIKeyYRMZCPIIQMYZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Core Structural and Physicochemical Profile for Research Sourcing


3-(3-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901031-18-3) is a heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline family. This compound features a tetracyclic core with a 3-bromophenyl substituent at the 3-position and a 4-fluorophenyl group at the 1-position of the pyrazole ring . It is primarily utilized as a synthetic intermediate and a screening compound in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents targeting pathways such as HPK1 and FLT3 [1]. With a molecular formula of C₂₂H₁₃BrFN₃ and a molecular weight of 418.27 g/mol, it is typically supplied at a purity of 95% or higher for research purposes .

Procurement Risks of Substituting 3-(3-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline with Positional Isomers


Substitution with structurally similar pyrazolo[4,3-c]quinoline analogs, such as the 4-bromophenyl isomer (CAS 901227-94-9) or the 8-fluoro derivative, is not scientifically sound without re-validation. The position of the bromine substituent on the C3 phenyl ring (meta vs. para) directly influences the compound's molecular topology, electronic distribution, and steric interactions, which are critical for target binding in kinase inhibition and other structure-activity relationships (SAR) . Even subtle shifts in halogen placement can lead to significant variations in inhibitory potency (IC₅₀), selectivity profiles, and physicochemical properties like solubility and metabolic stability [1]. Therefore, procurement decisions must be compound-specific, as generic class-based substitution cannot guarantee equivalent biological performance or synthetic utility.

Quantitative Differentiation Guide for 3-(3-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Regioisomeric Structural Confirmation by SMILES and InChI Key

The target compound is unambiguously differentiated from its closest analog, 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, by the position of the bromine atom on the C3 phenyl ring. The target compound bears the bromine at the meta (3-position) as confirmed by its canonical SMILES string `Fc1ccc(-n2nc(-c3cccc(Br)c3)c3cnc4ccccc4c32)cc1` , whereas the comparator places it at the para (4-position) . This structural distinction is critical for defining the 3D pharmacophore and cannot be interchanged without altering the biological target engagement profile.

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Molecular Formula and Weight Consistency for Inventory Management

The target compound possesses the exact molecular formula C₂₂H₁₃BrFN₃ and a molecular weight of 418.27 g/mol . While this formula is shared with some positional isomers, such as 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline , the target compound is distinguished by its unique combination of halogen positions. For procurement, this means that standard analytical checks like mass spectrometry (MS) must be paired with NMR or HPLC to confirm the exact regioisomer received, as isobaric analogs cannot be resolved by mass alone.

Chemical Logistics Inventory Management Quality Control

Patent-Class Utility as a Synthetic Intermediate for Kinase Inhibitors

Recent patent literature (WO2023064133A1) identifies the pyrazolo[4,3-c]quinoline scaffold as a key intermediate for synthesizing potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) and FMS-like Tyrosine Kinase 3 (FLT3), both high-value targets in immuno-oncology [1]. The target compound, with its specific 3-bromo and 4-fluoro substitution, serves as a versatile late-stage functionalization handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse compound libraries. This contrasts with non-halogenated or differently halogenated analogs, which may lack the necessary reactivity for such derivatizations, thus limiting their utility as a starting material.

Cancer Therapeutics Kinase Inhibition Organic Synthesis

High-Impact Application Scenarios for 3-(3-Bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline Based on Differential Evidence


Development of HPK1/FLT3 Dual Inhibitors for Cancer Immunotherapy

Utilizing the target compound as a core scaffold for structure-activity relationship (SAR) exploration of HPK1 and FLT3 inhibitors. The meta-bromo substituent serves as a critical vector for probing the binding pocket, while the 4-fluorophenyl group modulates electronic properties. This specific substitution pattern is essential for replicating and advancing the chemical matter disclosed in patent WO2023064133A1 [1].

Parallel Library Synthesis via Orthogonal Cross-Coupling Reactions

Leveraging the dual halogen handles (aryl bromide and aryl fluoride) for sequential functionalization. The bromine atom at the meta position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification of the C3-phenyl ring to generate focused libraries, a capability not available with non-halogenated or para-bromo isomers that may exhibit different reactivity profiles [1].

Precision Pharmacophore Modeling and Computational Drug Design

Employing the confirmed 3D structure of the target compound, defined by its unique InChI Key and SMILES, for molecular docking simulations and pharmacophore model generation targeting kinases. The exact meta-bromo geometry is crucial for accurate in silico hit identification, as the para isomer would present an entirely different electrostatic and steric profile to the binding site [1].

Quote Request

Request a Quote for 3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.